FC131

Übersicht

Beschreibung

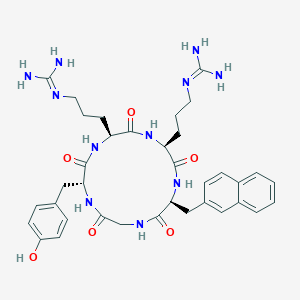

FC 131 ist ein Cyclopentapeptid, das als Antagonist für den CXC-Chemokin-Rezeptor 4 (CXCR4) bekannt ist. Dieser Rezeptor ist an verschiedenen physiologischen und pathologischen Prozessen beteiligt, darunter HIV-Infektion, Krebsentwicklung und Stammzellrekrutierung .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von FC 131 beinhaltet die Bildung einer Cyclopentapeptidstruktur. Die wichtigsten Schritte umfassen die Kupplung von Aminosäuren und die Cyclisierung des linearen Peptids. Die beteiligten Aminosäuren sind L-Arginin, L-2-Naphthylalanin, Glycin und D-Tyrosin. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS), um die Peptidbindungsbildung zu erleichtern. Der Cyclisierungsschritt ist entscheidend und wird häufig unter verdünnten Bedingungen durchgeführt, um die intramolekulare Cyclisierung gegenüber der intermolekularen Polymerisation zu bevorzugen .

Industrielle Produktionsverfahren

Die industrielle Produktion von FC 131 kann die Festphasenpeptidsynthese (SPPS) umfassen, die eine effiziente Assemblierung der Peptidkette auf einem festen Träger ermöglicht. Dieses Verfahren ist vorteilhaft für die Herstellung von Peptiden mit hoher Reinheit und Ausbeute. Das Endprodukt wird typischerweise mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und mittels Massenspektrometrie und Kernspinresonanz (NMR)-Spektroskopie charakterisiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

FC 131 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die aromatischen Ringe in der Struktur können Oxidationsreaktionen durchlaufen.

Reduktion: Die Peptidbindungen können unter bestimmten Bedingungen reduziert werden.

Substitution: Die Aminosäurereste können durch andere funktionelle Gruppen substituiert werden, um die Eigenschaften des Peptids zu verändern.

Gängige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation der aromatischen Ringe zur Bildung von Chinonen führen, während die Reduktion von Peptidbindungen Amine ergibt .

Wissenschaftliche Forschungsanwendungen

HIV Treatment

FC131 has been extensively studied for its role in inhibiting HIV entry into T cells via CXCR4. By blocking the interaction between SDF-1 and CXCR4, this compound prevents viral entry, making it a valuable candidate for anti-HIV therapies.

Case Study:

A study demonstrated that this compound effectively inhibited the cytopathogenic effects of HIV-1 strains that utilize CXCR4 for cell entry. The results indicated a significant reduction in viral replication in vitro when treated with this compound .

| Study | HIV Strain | IC50 (nM) | Effectiveness |

|---|---|---|---|

| Study A | HIV-1 IIIB | 4.5 | High |

| Study B | HIV-1 BaL | 5.0 | Moderate |

Cancer Therapy

This compound's ability to inhibit CXCR4 also extends to cancer treatment, where CXCR4 is associated with tumor growth and metastasis. By blocking this receptor, this compound can potentially reduce tumor proliferation and spread.

Case Study:

In xenograft models using GH3 somatotrope tumor cells, systemic administration of this compound resulted in significant tumor growth inhibition by inducing apoptosis and suppressing cell proliferation.

| Model | Tumor Type | Treatment | Outcome |

|---|---|---|---|

| Nude Mice Model | GH3 Somatotrope | This compound Administration | Reduced tumor size |

Immunological Research

Research indicates that this compound may play a role in modulating immune responses by affecting chemotaxis and inflammatory mediator production through its action on CXCR4.

Case Study:

Studies have shown that this compound can influence the recruitment of immune cells to sites of inflammation, thereby impacting the overall immune response . This property is particularly relevant in conditions characterized by excessive inflammation or immune dysregulation.

Biochemical Properties

This compound exhibits several biochemical properties that enhance its therapeutic potential:

Wirkmechanismus

FC 131 exerts its effects by binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its natural ligand, stromal cell-derived factor 1 (SDF-1). This inhibition prevents the downstream signaling pathways that are involved in cell migration, proliferation, and survival. The molecular targets include the CXCR4 receptor and the associated G-protein coupled signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AMD3100: Ein weiterer CXCR4-Antagonist, der bei der Stammzellmobilisierung eingesetzt wird.

T140: Ein Peptid-basierter CXCR4-Antagonist mit ähnlichen Eigenschaften wie FC 131.

BKT140: Ein Derivat von T140 mit verbesserter Potenz und Stabilität

Einzigartigkeit von FC 131

FC 131 ist aufgrund seiner Cyclopentapeptidstruktur einzigartig, die eine hohe Spezifität und Affinität für den CXCR4-Rezeptor bietet. Dieses strukturelle Merkmal trägt auch zu seiner Stabilität und Resistenz gegenüber enzymatischem Abbau bei, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Biologische Aktivität

FC131, a potent antagonist of the CXC chemokine receptor type 4 (CXCR4), has garnered significant attention in the field of pharmacology due to its implications in various diseases, including HIV and cancer. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

This compound is characterized by its cyclic pentapeptide structure, specifically cyclo(-d-Tyr-Arg-Arg-Nal-Gly-). It functions primarily by inhibiting the binding of stromal-derived factor-1 (SDF-1) to CXCR4, a receptor implicated in numerous physiological and pathological processes, including immune response and tumor metastasis. The compound's ability to block CXCR4 is particularly relevant in the context of HIV infection, where it prevents viral entry into target cells.

The mechanism by which this compound exerts its biological activity involves competitive inhibition of SDF-1 binding to CXCR4. The binding affinity can be quantified using the IC50 value, which represents the concentration required to inhibit 50% of the receptor activity. This compound has demonstrated an IC50 value of approximately 4.5 nM , indicating its high potency as a CXCR4 antagonist .

Structure-Activity Relationship (SAR)

A structure-activity relationship study on this compound analogues revealed critical insights into how modifications affect biological activity. The following table summarizes key findings from various studies:

| Compound | Structure | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | cyclo(-d-Tyr-Arg-Arg-Nal-Gly-) | 4.5 | Potent CXCR4 antagonist |

| FC122 | cyclo(-d-Tyr-d-MeArg-Arg-Nal-Gly-) | 37 | Less potent than this compound |

| 15a | cyclo(-d-Tyr-Arg-Arg-Nal-Gly-Ψ-) | 9.4 | Improved activity with amidine modification |

| 15b | cyclo(-d-Tyr-Arg-Arg-Nal-Ψ-Gly-) | 4.2 | Most potent analogue identified |

| 15c | cyclo(-d-Tyr-Arg-Arg-d-Nal-Ψ-Gly-) | 4.9 | Similar potency to 15b |

| 15d | cyclo(-d-Tyr-Arg-Arg-Ψ-Nal-Gly-) | 11 | Displays conformational advantages |

These results indicate that structural modifications can significantly enhance or diminish the bioactivity of this compound derivatives. For instance, the addition of amidine groups has been shown to improve selective binding to CXCR4, enhancing the compound's efficacy against HIV .

HIV Treatment

This compound's role as an anti-HIV agent has been well-documented in preclinical studies. Its ability to inhibit CXCR4-mediated entry of HIV into T cells positions it as a potential therapeutic candidate for treating HIV infections, particularly those involving X4 strains of the virus. In vitro studies have demonstrated that this compound effectively reduces viral replication in infected cell lines .

Cancer Therapy

In oncology, CXCR4 is often overexpressed in various tumors, contributing to metastasis and poor prognosis. This compound's antagonistic action on CXCR4 may help mitigate these effects by disrupting tumor cell migration and enhancing the efficacy of chemotherapeutic agents. Research indicates that combining this compound with standard chemotherapy could improve outcomes in patients with cancers such as breast cancer and multiple myeloma .

Safety and Toxicology

While this compound shows promise as a therapeutic agent, understanding its safety profile is crucial for clinical applications. Toxicological assessments have indicated that this compound exhibits low immunotoxicity and is well-tolerated in animal models . Ongoing studies aim to further elucidate its long-term safety and potential side effects.

Eigenschaften

IUPAC Name |

2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXBICVKLVYNKD-XFTNXAEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N11O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.